molecular formula C10H13NO3S B14844511 3-(Cyclopropylmethyl)-4-hydroxybenzenesulfonamide

3-(Cyclopropylmethyl)-4-hydroxybenzenesulfonamide

Katalognummer: B14844511
Molekulargewicht: 227.28 g/mol
InChI-Schlüssel: WBDZXLSRJXOGJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopropylmethyl)-4-hydroxybenzenesulfonamide is an organic compound that features a cyclopropylmethyl group attached to a hydroxybenzenesulfonamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-4-hydroxybenzenesulfonamide typically involves the introduction of the cyclopropylmethyl group to a hydroxybenzenesulfonamide precursor. One common method involves the reaction of cyclopropylmethyl bromide with 4-hydroxybenzenesulfonamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopropylmethyl)-4-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Cyclopropylmethyl)-4-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylmethyl)-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Cyclopropylmethyl)-4-aminobenzenesulfonamide
  • 3-(Cyclopropylmethyl)-4-oxobenzenesulfonamide
  • 4-Hydroxybenzenesulfonamide

Uniqueness

3-(Cyclopropylmethyl)-4-hydroxybenzenesulfonamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties .

Eigenschaften

Molekularformel

C10H13NO3S

Molekulargewicht

227.28 g/mol

IUPAC-Name

3-(cyclopropylmethyl)-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c11-15(13,14)9-3-4-10(12)8(6-9)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2,(H2,11,13,14)

InChI-Schlüssel

WBDZXLSRJXOGJM-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CC2=C(C=CC(=C2)S(=O)(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.